Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3 |
InChI Key |
NIMYPHZJTBRHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common method involves the condensation of appropriate dicarbonyl compounds in the presence of a suitable catalyst. This approach allows for the formation of the spirocyclic structure under controlled conditions.
Esterification Reactions
Esterification is another key method, where carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This step is crucial for introducing the ethyl ester group into the molecule.
Specific Preparation Method
A specific method for synthesizing Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves the reaction of ethyl acetoacetate with formaldehyde. This reaction requires a suitable catalyst and solvent, such as ethanol, and is typically conducted at temperatures between 60°C and 80°C.
Industrial Production Methods
Industrial production involves scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to enhance yield and purity. Advanced purification techniques like distillation and crystallization are employed to obtain high-quality products.
Key Factors in Synthesis
- Temperature Control : Maintaining the appropriate temperature is crucial for stabilizing reactive intermediates.
- Catalyst Selection : The choice of catalyst, such as Lewis acids, can significantly influence the cyclization step.
- Purification Techniques : Methods like flash chromatography are used to isolate the target compound efficiently.
Research Findings and Challenges
Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce impurities. The unique spirocyclic structure of this compound presents both opportunities and challenges in its synthesis and application.
Data Table: Synthesis Conditions
| Synthetic Route | Reagents | Solvent | Temperature Range (°C) | Catalyst |
|---|---|---|---|---|
| Condensation | Dicarbonyl compounds | Ethanol | 60-80 | Lewis acids |
| Esterification | Carboxylic acids, alcohols | Ethanol | 50-70 | Acid catalysts |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Spiro carboxylate esters vary in ring size, substituents, and stereochemical complexity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Data of Selected Spiro Carboxylate Esters
*Inferred based on structural analogs.
Key Observations:
- Ring Size and Strain : Smaller spiro systems (e.g., [2.4], [3.3]) exhibit higher ring strain, influencing reactivity and stability. For instance, [2.4] systems are more prone to ring-opening reactions compared to larger [5.5] analogs .
- Molecular Weight : Larger spiro systems (e.g., [5.5]) have significantly higher molecular weights, affecting solubility and phase behavior .
Key Findings:
- Acid-Catalyzed Cyclization : Larger spiro systems (e.g., [5.5]) are synthesized via acid-catalyzed reactions with diols (e.g., neopentyl glycol) under reflux, often requiring water removal .
- Reductive Methods : Smaller spiro esters (e.g., [3.3]) are accessible via LiAlH₄-mediated reductions, highlighting the role of steric accessibility .
- Challenges with [2.4] Systems: notes difficulties in synthesizing [2.3] and [2.4] spiro systems due to strain, requiring specialized epoxidation or ring-closure strategies .
Stereochemical and Reactivity Profiles
- Axial Chirality : Semiflexible [5.5] spiro derivatives exhibit axial chirality due to helical arrangements of substituents, even with identical groups at position 3 . The [2.4] system may display similar stereochemical complexity but remains unexplored in the evidence.
- Reactivity : Formyl-substituted spiro compounds (e.g., ) participate in aldol reactions, whereas ester groups enable hydrolysis or transesterification . Smaller spiro systems may undergo strain-driven ring-opening reactions.
Biological Activity
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes a dioxaspiro structure. This unique configuration contributes to its reactivity and interactions with biological systems. The molecular formula is CHO, with a molecular weight of approximately 186.21 g/mol.
Pharmacological Properties
Recent investigations into the pharmacological properties of this compound suggest potential anti-inflammatory and anticancer activities. Although these findings are preliminary, they indicate that the compound may interact with specific molecular targets, leading to enzyme inhibition or receptor modulation .
The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory pathways.
- Receptor Modulation : It may also modulate receptors involved in cancer cell signaling pathways, potentially influencing cell proliferation and survival .
Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of this compound using in vitro models. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of this compound against various cancer cell lines. This compound exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC values indicating effective dose ranges for inducing apoptosis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Potential anti-inflammatory and anticancer | Shares structural similarities; further studies needed |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Enzyme inhibition | Similar mechanism of action observed |
| Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | CHO | Limited studies available | Unique reactivity patterns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
